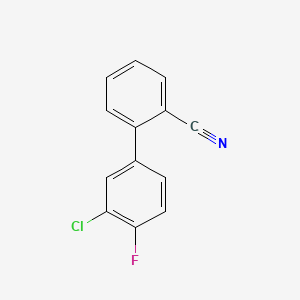

2-(3-Chloro-4-fluorophenyl)benzonitrile

Description

2-(3-Chloro-4-fluorophenyl)benzonitrile (CAS 1352318-35-4) is a halogenated aromatic nitrile compound characterized by a benzonitrile core substituted with a 3-chloro-4-fluorophenyl group. Its molecular formula is C₁₃H₇ClFN, with a molecular weight of 235.65 g/mol. This compound serves as a key intermediate in pharmaceutical and agrochemical synthesis, leveraging the electron-withdrawing effects of the nitrile group and halogen substituents to modulate reactivity and binding affinity in target molecules .

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClFN/c14-12-7-9(5-6-13(12)15)11-4-2-1-3-10(11)8-16/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVUUUJVDXYEMKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70718403 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352318-35-4 | |

| Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70718403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)benzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) as a solvent . The reaction conditions are carefully monitored to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro and fluoro substituents can be replaced by other functional groups under suitable conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biochemical pathways and interactions.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)benzonitrile involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to various biological molecules. The nitrile group can participate in interactions with enzymes and receptors, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Halogen Substitution

LD-0473 (3-(3-Chloro-4-fluorophenyl)benzonitrile)

- CAS : 1365272-66-7

- Structure : The chloro and fluoro substituents are on the same phenyl ring, but the benzonitrile group is attached at the meta position relative to the halogenated phenyl group.

LD-0488 (3-(3-Chloro-5-fluorophenyl)benzonitrile)

- CAS : 1345732-63-9

- Structure : Fluorine is at the 5-position of the phenyl ring, creating a distinct dipole moment and steric environment.

- Impact : Reduced ortho-substitution effects may lower intermolecular interactions, influencing melting points and synthetic yields .

2-Chloro-4-(3-chloro-4-cyanophenyl)benzonitrile (CAS 1068162-79-7)

- Molecular Formula : C₁₄H₆Cl₂N₂

- Structure : Contains two chlorine atoms and an additional nitrile group.

- Impact: Increased electron-withdrawing effects enhance stability but reduce nucleophilic reactivity compared to mono-halogenated analogs .

Functional Group Variations

2,4-Difluorophenylacetonitrile (CAS Not Provided)

- Structure : Replaces the chloro-fluorophenyl group with a 2,4-difluorophenyl moiety and an acetonitrile chain.

4-[(2-Fluorophenyl)amino]benzonitrile (CAS 1019502-17-0)

- Molecular Formula : C₁₃H₉FN₂

- Structure: Incorporates an amino linker between the fluorophenyl and benzonitrile groups.

- Impact: The amino group introduces hydrogen-bonding capability, enhancing solubility and biological target interaction .

3-Chloro-4-(4-formylphenoxy)benzonitrile (CAS 676494-58-9)

- Molecular Formula: C₁₄H₈ClNO₂

- Structure: Features a formylphenoxy substituent.

- Impact : The aldehyde group enables conjugation reactions, making it suitable for polymer or fluorescent dye synthesis .

Thermal Properties

- Limited data exist for exact melting/boiling points, but halogenated benzonitriles generally exhibit higher melting points (150–250°C) due to strong dipole interactions .

Biological Activity

Overview

2-(3-Chloro-4-fluorophenyl)benzonitrile, with the molecular formula C13H7ClFN, is an organic compound notable for its structural features, including a chloro and a fluoro substituent on one phenyl ring and a nitrile group on the other. This compound has garnered attention in various fields of research due to its biological activity and potential applications in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The presence of the chloro and fluoro groups can significantly influence the compound's reactivity and binding affinity to biological molecules, such as enzymes and receptors. The nitrile group is particularly relevant for its participation in hydrogen bonding interactions, which can modulate the activity of target proteins.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, analogs with similar structural motifs have demonstrated efficacy as inhibitors of various cancer cell lines. The mechanism often involves the disruption of critical signaling pathways associated with cell proliferation and survival, indicating a potential role in cancer therapeutics .

Neuropharmacological Effects

Research has explored the potential neuropharmacological effects of this compound. Compounds with similar structures have been identified as negative allosteric modulators of metabotropic glutamate receptors (mGluR5), which are implicated in psychiatric disorders such as anxiety and depression. This suggests that this compound may also have therapeutic potential in treating mental health conditions .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a preclinical study, a series of compounds structurally related to this compound were evaluated for their cytotoxic effects against human cancer cell lines. The results demonstrated that these compounds significantly inhibited cell growth in a dose-dependent manner, with IC50 values ranging from 0.5 to 5 µM depending on the specific cell line tested. The study concluded that further optimization could enhance their anticancer efficacy.

Case Study 2: Neuropharmacological Screening

Another investigation focused on the neuropharmacological profile of related compounds. In vitro assays assessed their effects on mGluR5 activity, revealing that certain derivatives exhibited enhanced binding affinities compared to non-fluorinated analogs. This finding supports the hypothesis that fluorine substitution can improve pharmacological properties, making them suitable candidates for further development in treating neurological disorders.

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.